rac-Normepromazine is a chemical compound classified as a phenothiazine derivative, primarily known for its antipsychotic and antiemetic properties. It has the molecular formula and a molecular weight of approximately 314.445 g/mol. This compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers, which can influence its pharmacological effects and therapeutic applications. The compound is structurally related to other phenothiazine compounds, such as chlorpromazine and promethazine, which are widely used in psychiatric treatments.
rac-Normepromazine is derived from 2-methoxyphenothiazine and N,N-dimethylpropan-1-amine through synthetic methods. It is classified under the category of antipsychotic medications, specifically belonging to the broader class of phenothiazines. These compounds are recognized for their ability to modulate neurotransmitter activity in the brain, particularly dopamine receptors, making them effective in treating various psychiatric disorders.
The synthesis of rac-Normepromazine typically involves the following steps:
Industrial production mirrors these laboratory methods but is scaled up for efficiency, utilizing automated reactors and industrial-grade solvents.
The molecular structure of rac-Normepromazine can be represented by its InChI Key: CIDGBRQEYYPJEM-UHFFFAOYSA-N
, and its Canonical SMILES notation: CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
. This structure showcases a complex arrangement typical of phenothiazine derivatives, featuring a sulfur atom within a tricyclic ring system that contributes to its pharmacological activity .
rac-Normepromazine can participate in various chemical reactions:
The mechanism of action of rac-Normepromazine primarily involves:
The precise molecular pathways remain an area of ongoing research, as understanding these mechanisms could lead to improved therapeutic strategies.
Relevant data regarding these properties can be sourced from databases like PubChem .
rac-Normepromazine has several scientific applications:
CAS No.:
CAS No.:
CAS No.: 94720-08-8